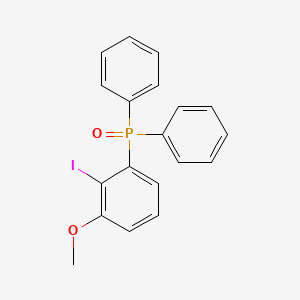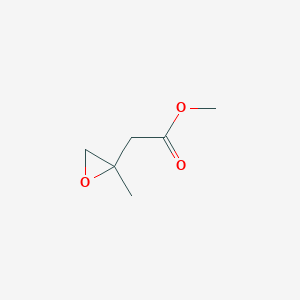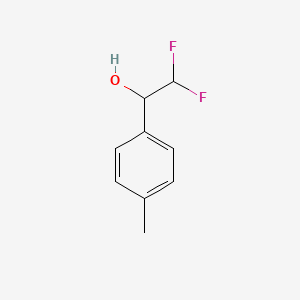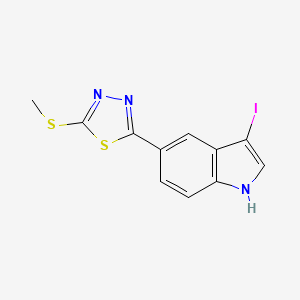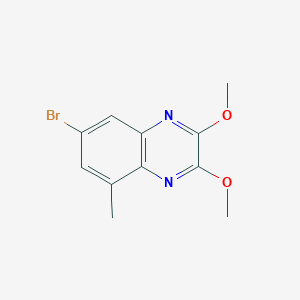
7-bromo-2,3-dimethoxy-5-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-2,3-dimethoxy-5-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dimethoxy-5-methylquinoxaline typically involves the reaction of 2,3-dimethoxyaniline with 5-bromo-2-methylbenzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
7-bromo-2,3-dimethoxy-5-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to other functional groups such as amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
科学的研究の応用
7-bromo-2,3-dimethoxy-5-methylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 7-bromo-2,3-dimethoxy-5-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .
類似化合物との比較
Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound is an essential intermediate for the synthesis of the drug Erdafitinib.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another quinoxaline derivative with similar structural features.
Uniqueness
7-bromo-2,3-dimethoxy-5-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and drug development .
特性
CAS番号 |
187479-69-2 |
|---|---|
分子式 |
C11H11BrN2O2 |
分子量 |
283.12 g/mol |
IUPAC名 |
7-bromo-2,3-dimethoxy-5-methylquinoxaline |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-4-7(12)5-8-9(6)14-11(16-3)10(13-8)15-2/h4-5H,1-3H3 |
InChIキー |
RJQYGBGKHCCEHI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N=C(C(=N2)OC)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


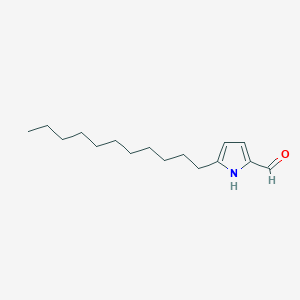
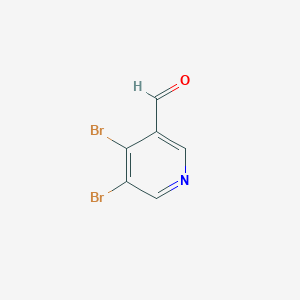
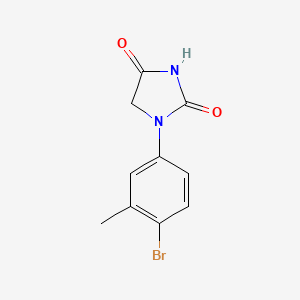
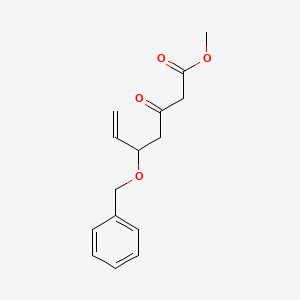
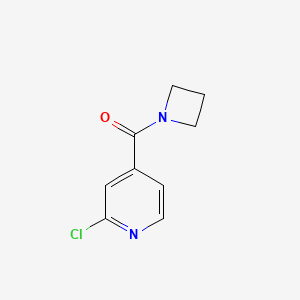
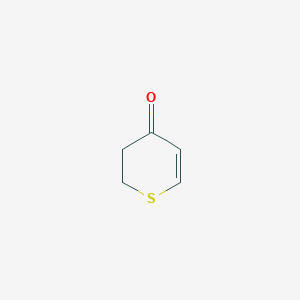
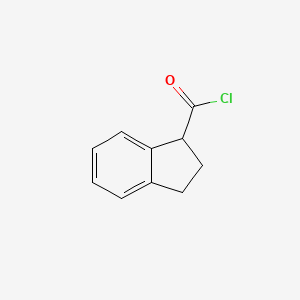

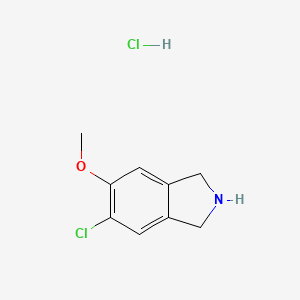
![4-Chloro-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine](/img/structure/B8614703.png)
